molecular formula C5H2BrF2NO3 B13533721 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid

2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid

Cat. No.: B13533721
M. Wt: 241.97 g/mol
InChI Key: XGPMRRCQEVCKDK-UHFFFAOYSA-N
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Description

2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid is a chemical compound that features a bromodifluoromethyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the visible light-induced selective hydrobromodifluoromethylation of alkenes using dibromodifluoromethane in the presence of catalytic eosin Y at room temperature . This method provides a convenient and efficient route to obtain the desired compound with broad functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.

    Cycloaddition: Photochemical conditions with the presence of radical initiators are commonly employed.

Major Products:

    Substitution Products: New fluorinated compounds with diverse functional groups.

    Cycloaddition Products: Difluorocyclopentanones with tetra-substituted E-alkenes.

Scientific Research Applications

2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The bromodifluoromethyl group can form strong halogen bonds with biological macromolecules, influencing their structure and function. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylicacid
  • 2-(Chlorodifluoromethyl)-1,3-oxazole-4-carboxylicacid
  • 2-(Difluoromethyl)-1,3-oxazole-4-carboxylicacid

Comparison: 2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylicacid is unique due to the presence of the bromodifluoromethyl group, which imparts distinct reactivity and stability compared to its analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in the design of biologically active molecules .

Properties

Molecular Formula

C5H2BrF2NO3

Molecular Weight

241.97 g/mol

IUPAC Name

2-[bromo(difluoro)methyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C5H2BrF2NO3/c6-5(7,8)4-9-2(1-12-4)3(10)11/h1H,(H,10,11)

InChI Key

XGPMRRCQEVCKDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)C(F)(F)Br)C(=O)O

Origin of Product

United States

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